molecular formula C11H9BrN2O3 B2784807 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one CAS No. 1772741-96-4

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one

Cat. No.: B2784807
CAS No.: 1772741-96-4
M. Wt: 297.108
InChI Key: UQDIEHLTZUADMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropyrimidinones in Heterocyclic Chemistry

Dihydropyrimidinones (DHPMs) occupy a central role in heterocyclic chemistry due to their structural similarity to pyrimidine bases in nucleic acids and their adaptability as pharmacophores. These six-membered rings contain two nitrogen atoms at the 1- and 3-positions, with ketone groups at C2 and C4, creating a scaffold amenable to diverse substitutions. The presence of electron-rich regions enables interactions with biological targets, while the planar structure facilitates π-π stacking in molecular recognition processes.

The compound 5-bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one exemplifies this adaptability. Its bromine atom at C5 introduces steric and electronic effects, potentially enhancing binding affinity in therapeutic applications. The 3-(hydroxymethyl)phenoxy group at C6 adds a hydrophilic moiety, improving solubility and enabling hydrogen bonding interactions. Such strategic substitutions highlight the balance between lipophilicity and polarity critical for drug-like properties.

Historical Development of Pyrimidine-Based Compounds

The synthesis of pyrimidine derivatives traces back to the late 19th century, with the isolation of alloxan marking the first pyrimidine derivative. However, the field transformed in 1893 with Pietro Biginelli’s discovery of the three-component condensation reaction between aldehydes, β-ketoesters, and urea/thiourea. This reaction produced 3,4-dihydropyrimidin-2(1H)-ones, establishing a versatile platform for heterocyclic synthesis.

Traditional Biginelli reactions faced limitations in yield and substrate scope, particularly with electron-deficient aldehydes. The 21st century saw innovations such as solvent-free melt procedures using ʟ-(+)-tartaric acid–N,N-dimethylurea mixtures, which improved reaction efficiency and environmental compatibility. These advances enabled the synthesis of 5-unsubstituted derivatives like this compound by decarboxylation or alternative aldehyde equivalents.

Significance in Medicinal Chemistry Research

Dihydropyrimidinones exhibit broad-spectrum biological activities, with recent studies highlighting their antitumor, antibacterial, and anti-inflammatory properties. The bromine substituent in this compound may enhance cytotoxicity, as halogen atoms often improve membrane permeability and target binding.

Antitumor Activity
Comparative studies of DHPM derivatives reveal that halogenation at C5 significantly impacts anticancer efficacy. For example, chloro-substituted analogs demonstrated IC50 values of 5.1–6.6 μM against MCF-7, HepG2, and HCT-116 cell lines, outperforming non-halogenated counterparts. The bromo substituent’s larger atomic radius could further optimize hydrophobic interactions in kinase binding pockets.

Antibacterial Potential
Hybrid DHPM-imidazole compounds with sulfamethoxazole moieties showed MIC values as low as 0.5 μg/mL against Klebsiella pneumoniae and Acinetobacter baumannii, surpassing fluoroquinolone standards. The hydroxymethylphenoxy group in this compound may similarly enhance bacterial membrane penetration.

Biological Activity Compound Structure IC50/MIC Reference
Antitumor (MCF-7) 5-Cl-DHPM 5.1 μM
Antibacterial (K. pneumoniae) DHPM-imidazole 0.5 μg/mL

Evolution of 3,4-Dihydropyrimidin-4-one Derivatives

Modern synthetic strategies prioritize atom economy and functional group tolerance. The solvent-free cyclocondensation of β,γ-unsaturated ketoesters in low-melting tartaric acid–dimethylurea mixtures exemplifies this trend, achieving yields >70% without hazardous catalysts. This method’s success with electron-rich and electron-deficient substrates underscores its applicability to complex derivatives like this compound.

Functionalization at C4 through carboxylate esters enables further derivatization, such as amidation or reduction, expanding the compound’s utility in structure-activity relationship studies. The ester group’s strategic placement maintains ring planarity while introducing sites for prodrug modifications or targeted delivery systems.

Properties

IUPAC Name

5-bromo-4-[3-(hydroxymethyl)phenoxy]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDIEHLTZUADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=O)NC=N2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one (CAS No. 1772741-96-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse sources.

  • Molecular Formula : C11_{11}H9_9BrN2_2O3_3
  • Molecular Weight : 297.10 g/mol
  • CAS Number : 1772741-96-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include bromination, hydroxymethylation, and the formation of the pyrimidine ring. Specific protocols may vary, but generally, they involve the use of reagents such as lithium azide for substitution reactions and catalytic hydrogenation for reducing intermediates.

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown inhibition of murine Sarcoma 180 and L1210 cell lines in vitro, suggesting potential for further investigation in cancer therapeutics .

Antiviral Properties

Studies have demonstrated that certain pyrimidine derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The mechanism often involves binding to viral kinases, which are crucial for viral DNA synthesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure may inhibit specific kinases involved in nucleic acid metabolism.
  • Interference with Cell Cycle Progression : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Case Studies

  • In Vitro Studies : A study involving the testing of various pyrimidine derivatives showed that those with hydroxymethyl substitutions had enhanced activity against cancer cell lines compared to their unsubstituted counterparts.
  • Viral Inhibition Assays : Compounds structurally related to this compound were found to significantly reduce viral load in infected cell cultures.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Pyrimidine Derivative AAntiviralTBD
Pyrimidine Derivative BAnticancerTBD

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiators include:

  • Bromine at position 5: Common in halogenated pyrimidinones (e.g., bromacil, a herbicide ).
  • 3-(Hydroxymethyl)phenoxy group at position 6: Introduces aromaticity and polar functionality, contrasting with simpler alkyl or halogen substituents in analogs.

Table 1: Structural Comparison

Compound Name Substituents (Position) Core Structure Key Functional Groups
Target Compound Br (5), 3-(hydroxymethyl)phenoxy (6) 3,4-dihydropyrimidin-4-one Bromine, hydroxymethyl, phenoxy
5-Bromo-3-methylpyrimidin-4(3H)-one Br (5), methyl (3) Pyrimidin-4-one Bromine, methyl
5-Bromo-6-chloro-4(3H)-pyrimidinone Br (5), Cl (6) Pyrimidin-4-one Bromine, chlorine
5-Cinnamoyl-3,4-dihydropyrimidin-2(1H)-one Cinnamoyl (5), phenyl (4) 3,4-dihydropyrimidin-2-one Cinnamoyl, phenyl

Physicochemical Properties

  • Melting Points: Evidence from benzyl alcohol analogs (e.g., Do4OH, Do5OH, Do6OH) suggests that molecular packing density and intermolecular interactions (e.g., H-bonding, repulsive H···H contacts) significantly influence thermal stability. Odd-numbered aliphatic chains reduce melting points due to repulsive interactions .
  • Solubility: The hydroxymethylphenoxy group likely enhances aqueous solubility relative to halogen-only analogs (e.g., 5-Bromo-6-chloro-4(3H)-pyrimidinone ).

Research Implications and Gaps

  • Thermal Stability : Further studies are needed to quantify the target compound’s melting point and compare it with analogs.
  • Biological Screening: No direct evidence of its pesticidal or medicinal activity exists; in vitro assays are recommended.
  • Synthetic Optimization: Improved yields may be achievable using catalytic systems from related dihydropyrimidinone syntheses .

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Answer:
The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or coupling reactions. For example, the bromine atom at position 5 can be introduced via bromination of a precursor pyrimidinone using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) . The phenoxy group at position 6 is often introduced via SNAr (nucleophilic aromatic substitution) with a substituted phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature is critical to avoid side reactions, such as over-bromination or hydrolysis of the hydroxymethyl group. Yield improvements (>70%) are achievable by slow addition of reagents and inert atmosphere (N₂/Ar) to stabilize intermediates .

Basic: How is the structure of this compound validated, and what analytical techniques are most reliable?

Answer:
Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dihydropyrimidinone core (e.g., characteristic NH signals at δ 9–10 ppm and carbonyl resonance at ~160 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns .
  • X-ray crystallography : For unambiguous confirmation of the hydroxymethylphenoxy substituent’s orientation, though this requires high-purity crystals .
  • IR spectroscopy : To detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ and O–H stretch from hydroxymethyl at ~3300 cm⁻¹) .

Advanced: How does the hydroxymethylphenoxy group impact the compound’s stability under varying pH conditions?

Answer:
The hydroxymethyl group (-CH₂OH) introduces pH-sensitive stability. Under acidic conditions (pH < 4), the hydroxymethyl moiety may undergo dehydration to form a benzaldehyde derivative, while alkaline conditions (pH > 9) risk hydrolysis of the pyrimidinone ring. Stability studies (via HPLC or LC-MS monitoring) show optimal stability in neutral buffers (pH 6–8) at 4°C . To mitigate degradation during biological assays, researchers recommend using phosphate-buffered saline (PBS) with antioxidants like BHT (butylated hydroxytoluene) for short-term storage .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity data (e.g., IC₅₀ variations in enzyme assays) often arise from:

  • Purity differences : Impurities >5% (e.g., residual solvents or byproducts) can skew results. Repurification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is advised .
  • Assay conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) or co-solvents (DMSO concentration ≤1%) impact solubility and activity. Standardizing protocols (e.g., ATP concentration in kinase assays) reduces variability .
  • Conformational analysis : Molecular docking studies (using software like AutoDock Vina) can clarify whether the hydroxymethylphenoxy group adopts a bioactive conformation or sterically hinders target binding .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity trends to prioritize synthetic targets .
  • Dynamics simulations (MD) : Predict the compound’s binding persistence to targets (e.g., kinases) by analyzing hydrogen-bonding interactions between the dihydropyrimidinone core and catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME assess the hydroxymethyl group’s impact on solubility (LogP) and metabolic liability (e.g., susceptibility to glucuronidation) .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification bottlenecks : Large-scale column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
  • Bromine handling : NBS is cost-prohibitive at scale; alternatives like Br₂ gas require strict safety protocols (e.g., closed systems and scrubbers) .
  • Byproduct management : Monitor for dimerization (via LC-MS) during phenol coupling steps; adding radical scavengers (e.g., TEMPO) suppresses this .

Advanced: How does the compound’s electronic profile influence its reactivity in follow-up functionalization?

Answer:
The electron-deficient pyrimidinone ring facilitates electrophilic substitutions (e.g., nitration) at position 2 or 4, while the bromine atom directs metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 5. DFT calculations (using Gaussian) reveal that the hydroxymethylphenoxy group’s electron-donating effect (+M) slightly deactivates the pyrimidinone ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.